Cas no 2757913-29-2 (8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid)
8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
- EN300-37101547
- 2757913-29-2
- 8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
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- Inchi: 1S/C9H11F3N2O3/c10-9(11,12)6(15)14-5-1-2-8(14,7(16)17)4-13-3-5/h5,13H,1-4H2,(H,16,17)
- InChI Key: AZCFWXQFNXIQLW-UHFFFAOYSA-N
- SMILES: FC(C(N1C2CNCC1(C(=O)O)CC2)=O)(F)F
Computed Properties
- Exact Mass: 252.07217670g/mol
- Monoisotopic Mass: 252.07217670g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 69.6Ų
8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37101547-0.05g |
8-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2757913-29-2 | 95.0% | 0.05g |
$2454.0 | 2025-03-18 | |
| Enamine | EN300-37101547-0.1g |
8-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2757913-29-2 | 95.0% | 0.1g |
$2571.0 | 2025-03-18 | |
| Enamine | EN300-37101547-0.25g |
8-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2757913-29-2 | 95.0% | 0.25g |
$2687.0 | 2025-03-18 | |
| Enamine | EN300-37101547-0.5g |
8-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2757913-29-2 | 95.0% | 0.5g |
$2804.0 | 2025-03-18 | |
| Enamine | EN300-37101547-1.0g |
8-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2757913-29-2 | 95.0% | 1.0g |
$2921.0 | 2025-03-18 | |
| Enamine | EN300-37101547-2.5g |
8-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2757913-29-2 | 95.0% | 2.5g |
$5724.0 | 2025-03-18 | |
| Enamine | EN300-37101547-5.0g |
8-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2757913-29-2 | 95.0% | 5.0g |
$8470.0 | 2025-03-18 | |
| Enamine | EN300-37101547-10.0g |
8-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
2757913-29-2 | 95.0% | 10.0g |
$12560.0 | 2025-03-18 |
8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic Acid: A Comprehensive Overview
The compound 8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid (CAS No: 2757913-29-2) is a highly specialized chemical entity with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of bicyclic structures with a trifluoroacetyl substituent and a carboxylic acid functional group, making it a unique molecule with diverse applications.
The structure of this compound is characterized by its bicyclic framework, specifically the diazabicyclo[3.2.1]octane system, which provides a rigid and stable backbone for further functionalization. The presence of the trifluoroacetyl group at the 8-position introduces significant electron-withdrawing effects, enhancing the molecule's reactivity and stability. Additionally, the carboxylic acid group at position 1 imparts acidic properties and serves as a versatile site for further chemical modifications.
Recent studies have highlighted the potential of this compound in drug design and development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a promising candidate for therapeutic applications. For instance, research has shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression.
The synthesis of 8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid involves a multi-step process that combines principles from organic chemistry and catalytic methodologies. The key steps include the formation of the bicyclic framework through ring-closing reactions and subsequent functionalization to introduce the trifluoroacetyl and carboxylic acid groups. These steps require precise control over reaction conditions to ensure high yields and product purity.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents due to its ability to modulate cellular pathways involved in diseases such as cancer and inflammation. Its trifluoroacetyl group contributes to enhanced bioavailability and stability within biological systems, while its bicyclic structure provides a platform for further optimization through medicinal chemistry approaches.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets with high accuracy. These computational models have been instrumental in guiding experimental efforts toward optimizing the molecule's pharmacokinetic properties and minimizing off-target effects.
In conclusion, 8-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid represents a cutting-edge chemical entity with vast potential in drug discovery and development. Its unique structure and functional groups make it an ideal candidate for exploring new therapeutic strategies against challenging diseases.
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